![molecular formula C20H21N3O4 B5531249 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide](/img/structure/B5531249.png)
3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate procedures that capitalize on the reactivity of precursor molecules. For example, Gabriele et al. (2006) described a novel synthesis approach for dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives, employing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization starting from readily available precursors (Gabriele et al., 2006). This methodology may offer insights into the synthesis strategy for 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide, highlighting the potential for generating complex structures through catalytic processes.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide reveals significant details about their stereochemistry and conformation. For instance, Rivera et al. (2013) elucidated the structure of a compound featuring an imidazolidine ring, demonstrating how substituents influence the overall molecular conformation (Rivera et al., 2013). Such analyses are pivotal for understanding the spatial arrangement of atoms within 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide and its derivatives.
Chemical Reactions and Properties
The reactivity of imidazolidinyl derivatives under various conditions can unveil the chemical behaviors and potential transformations of 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide. Research by Patel et al. (2010) into substituted-imidazolidine derivatives presented synthesis routes and reaction conditions that could be relevant to understanding the chemical reactions and properties of the compound (Patel et al., 2010).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystal structure, provide foundational knowledge for applications and handling. Investigations into related compounds, such as those by Rivera et al. (2014) and Gomes et al. (2019), offer insights into the crystallography and physical characteristics that could be anticipated for 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide (Rivera et al., 2014), (Gomes et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, is essential for the comprehensive study of any compound. The work of Husain et al. (2013) on substituted-imidazolidine derivatives sheds light on the compound's potential reactivity and interactions, providing a basis for predicting the chemical properties of 3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide (Husain et al., 2013).
properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-phenoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23(18(24)12-11-17-19(25)22-20(26)21-17)13-14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3,(H2,21,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCAAJTABFEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)CCC3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxo-4-imidazolidinyl)-N-methyl-N-(4-phenoxybenzyl)propanamide |
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